molecular formula C18H16Cl3N5OS B12154776 C18H16Cl3N5OS

C18H16Cl3N5OS

Cat. No.: B12154776
M. Wt: 456.8 g/mol
InChI Key: WLKUHLXHMAQDDW-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H16Cl3N5OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, sulfur, and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H16Cl3N5OS typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Common reagents used in the synthesis include chlorinating agents, nitrogen-containing compounds, and sulfur sources.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

C18H16Cl3N5OS: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

C18H16Cl3N5OS: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C18H16Cl3N5OS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C18H16Cl3N5OS: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical behavior.

List of Similar Compounds

    C18H16Cl3N5O: A compound with a similar molecular framework but lacking sulfur.

    C18H16Cl3N5S: A compound with a similar structure but without oxygen.

    C18H16Cl3N5OS2: A compound with an additional sulfur atom.

These comparisons highlight the distinct features of This compound and its potential advantages in various applications.

Properties

Molecular Formula

C18H16Cl3N5OS

Molecular Weight

456.8 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H16Cl3N5OS/c1-9-5-10(2)16(14(21)6-9)23-15(27)8-28-18-25-24-17(26(18)22)12-4-3-11(19)7-13(12)20/h3-7H,8,22H2,1-2H3,(H,23,27)

InChI Key

WLKUHLXHMAQDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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